molecular formula C5H5ClN2O B591558 (2-Chloropyrimidin-5-yl)methanol CAS No. 1046816-75-4

(2-Chloropyrimidin-5-yl)methanol

Cat. No. B591558
CAS RN: 1046816-75-4
M. Wt: 144.558
InChI Key: OHMILAMAADHENX-UHFFFAOYSA-N
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Description

“(2-Chloropyrimidin-5-yl)methanol” is a pharmaceutical intermediate and a heterocyclic compound . It is a pyrimidine compound and a chloropyrimidine .


Synthesis Analysis

The synthesis of “this compound” involves complex structures . For instance, its use in the synthesis of a heterometallic Cu2Co2 cluster, where nucleophilic additions lead to the formation of circle-like metal clusters, showcases its utility in creating advanced materials and catalysts .


Molecular Structure Analysis

The molecular formula of “this compound” is C5H5ClN2O . Its molecular weight is 144.559 . The InChI code is 1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2 .


Chemical Reactions Analysis

Methanol derivatives, such as “this compound”, are used in studying transmembrane proteins and peptides . They influence lipid dynamics in biological membranes, thus playing a significant role in the structural analysis of biomembranes and their interactions with various solvents .


Physical And Chemical Properties Analysis

“this compound” has a density of 1.422±0.06 g/cm3 . Its boiling point is 341.8±17.0 °C at 760 mmHg . The flash point is 160.5±20.9 °C . It is freely soluble in water (199 g/L at 25 ºC) .

Scientific Research Applications

Crystallographic Studies

(2-Chloropyrimidin-5-yl)methanol has been involved in crystallographic studies, notably in the analysis of crystal structures. For instance, it has been used to elucidate the crystal structure of nuarimol, a pyrimidine fungicide. This research highlighted the compound's role in forming a three-dimensional network through hydrogen bonds and weak interactions, demonstrating its importance in understanding fungicide action mechanisms at the molecular level (Kang et al., 2015).

Synthetic Chemistry

In synthetic chemistry, this compound serves as a precursor for various compounds. It has been employed in the synthesis of optically pure aziridin-2-yl methanols, which act as sensors for enantiodiscrimination of α-racemic carboxylic acids. This application is crucial for the determination of enantiomeric excess (ee) in samples, showcasing the compound's versatility in synthetic organic chemistry (Malinowska et al., 2020).

Novel Synthesis Methods

Research has also focused on novel synthesis methods involving this compound. For example, a new synthesis approach for α-(2,4-diaminopyrimidin-5-yl)(3,4,5-trimethoxyphenyl) methanol was reported, highlighting its significance in the production of trimethoprim, a key sulfonamide synergist. This study underlines the compound's role in pharmaceutical manufacturing, particularly in the synthesis of important antimicrobial agents (Li, 2013).

Molecular Structure Analysis

Another facet of its application is in molecular structure analysis. The compound has been synthesized and characterized to understand its molecular arrangement, as demonstrated in the study of (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone. Such research aids in the development of new materials and drugs by providing a foundational understanding of molecular interactions and properties (Lakshminarayana et al., 2009).

Biotransformation Studies

Biotransformation studies have also leveraged this compound for the production of key chiral intermediates. For instance, its role in the synthesis of (S)-(4-Chlorophenyl)-(pyridin-2-yl)methanol, a chiral intermediate of the anti-allergic drug Betahistine, underscores its utility in green chemistry and the pharmaceutical industry. The use of Kluyveromyces sp. for biotransformation illustrates the integration of biotechnology with chemical synthesis for more sustainable processes (Ni et al., 2012).

Safety and Hazards

“(2-Chloropyrimidin-5-yl)methanol” is considered hazardous . It may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed .

properties

IUPAC Name

(2-chloropyrimidin-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O/c6-5-7-1-4(3-9)2-8-5/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHMILAMAADHENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50709359
Record name (2-Chloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1046816-75-4
Record name (2-Chloropyrimidin-5-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50709359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-Chloropyrimidin-5-yl)methanol
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